molecular formula C12H18N2S B14215268 (4-Pentylphenyl)thiourea CAS No. 832098-80-3

(4-Pentylphenyl)thiourea

Cat. No.: B14215268
CAS No.: 832098-80-3
M. Wt: 222.35 g/mol
InChI Key: QRMAQPKLEOPEER-UHFFFAOYSA-N
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Description

(4-Pentylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure, giving them the general formula (R1R2N)(R3R4N)C=S . This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Pentylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-pentylaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an appropriate amine . This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives.

Another method involves the reaction of 4-pentylaniline with phenyl chlorothionoformate in water, which yields the desired thiourea compound in good to excellent yields . This reaction is advantageous due to its simplicity and high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Pentylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Pentylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase by binding to their active sites . This inhibition can lead to various biological effects, including modulation of metabolic pathways and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pentylphenyl)thiourea is unique due to the presence of the pentyl group, which imparts specific chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it distinct from other thiourea derivatives .

Properties

CAS No.

832098-80-3

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

(4-pentylphenyl)thiourea

InChI

InChI=1S/C12H18N2S/c1-2-3-4-5-10-6-8-11(9-7-10)14-12(13)15/h6-9H,2-5H2,1H3,(H3,13,14,15)

InChI Key

QRMAQPKLEOPEER-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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